molecular formula C14H21ClN4O2 B2631433 Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate CAS No. 1785763-56-5

Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate

Cat. No.: B2631433
CAS No.: 1785763-56-5
M. Wt: 312.8
InChI Key: WSLQUFJVWLWMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate (CAS: 1785763-56-5) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a (6-chloropyrazin-2-yl)amino substituent at the 3-position of the piperidine ring .

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(9-19)17-12-8-16-7-11(15)18-12/h7-8,10H,4-6,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLQUFJVWLWMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 6-chloropyrazine-2-amine with tert-butyl 3-aminopiperidine-1-carboxylate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that derivatives of piperidine can inhibit TAM (Tyrosine Kinase) pathways, which are crucial in various cancers . The structural features of this compound suggest it could effectively target such pathways.

2. Neurological Disorders
Compounds with similar piperidine structures have been explored for their neuroprotective properties. The ability of these compounds to cross the blood-brain barrier positions them as candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The chloropyrazine moiety may enhance binding affinity to neurological targets, providing therapeutic benefits .

Pharmacological Insights

1. Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to modulate enzyme activity or receptor interactions. Specifically, its structure allows it to interact with various biological targets, potentially leading to the inhibition of tumor growth or modulation of neurotransmitter systems.

2. Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that modifications in the piperidine ring and the introduction of halogens (like chlorine) can significantly affect the potency and selectivity of these compounds against specific biological targets. Such insights are critical for developing more effective therapeutic agents based on this scaffold .

Case Studies and Research Findings

StudyFocusFindings
Study A Cancer InhibitionDemonstrated that piperidine derivatives inhibited TAM kinase activity, leading to reduced tumor growth in vitro.
Study B NeuroprotectionFound that similar compounds improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity.
Study C Binding AffinityInvestigated the binding characteristics of chloropyrazine derivatives and identified key interactions with receptor sites that could be exploited for drug design.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 3-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine-carboxylate derivatives.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name (CAS/Reference) Substituent Position & Structure Molecular Formula Key Features Potential Implications Evidence Source
Target Compound (1785763-56-5) 3-position: (6-chloropyrazin-2-yl)amino
1-position: tert-butyl carbamate
C₁₄H₂₁ClN₄O₂ Chlorine enhances reactivity; amino linker allows hydrogen bonding. Suited for targeted drug design due to balanced polarity and steric bulk.
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 4-position: 6-chloropyrazin-2-yl (direct attachment)
1-position: tert-butyl carbamate
C₁₄H₂₀ClN₃O₂ Chloropyrazine at position 4; no amino linker. Reduced hydrogen bonding capacity; positional isomerism may alter target binding.
tert-Butyl (S)-3-(((4-Bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate 3-position: (4-bromo-2-nitrophenyl)aminomethyl
1-position: tert-butyl carbamate
C₁₇H₂₃BrN₃O₄ Bromine and nitro groups enhance electrophilicity; stereocenter (S-configuration). Potential intermediate for Suzuki coupling or nitro reduction to amines.
tert-Butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate 3-position: methyl(pyrimidoindolyl)amino
1-position: tert-butyl carbamate
C₂₄H₃₁N₅O₂ Bulky pyrimidoindole substituent; methylated amino group. Increased hydrophobicity; potential kinase inhibition due to planar heterocycle.
(R)-tert-butyl 3-((6-aminopyrazin-2-yl)oxy)piperidine-1-carboxylate 3-position: (6-aminopyrazin-2-yl)oxy
1-position: tert-butyl carbamate
C₁₄H₂₁N₃O₃ Ether linker with aminopyrazine; R-configuration. Enhanced hydrogen bonding via amino group; stereochemistry may influence chiral recognition.

Key Observations:

Functional Group Modifications: Bromo-nitro () and dibenzylamino-nitro () groups introduce reactivity hotspots for further derivatization, unlike the target’s inert chloropyrazine . Trimethylsilyl ethynyl groups () enhance hydrophobicity, favoring membrane permeability in drug candidates .

Synthetic Accessibility :

  • Multi-step syntheses (e.g., ) involving palladium catalysis or silyl protection contrast with simpler coupling reactions implied for the target .

Research Findings:

  • Positional Isomerism : The 3-position chloropyrazine in the target compound may offer superior binding to biological targets (e.g., enzymes or receptors) compared to 4-position isomers due to spatial alignment .
  • Hydrogen Bonding vs. Hydrophobicity: Amino-linked derivatives (target, ) exhibit stronger hydrogen-bonding capacity than methylated or ether-linked analogs, favoring interactions with polar binding pockets .
  • Electrophilic Reactivity : Bromo and nitro substituents () enable cross-coupling or reduction reactions, whereas the target’s chlorine is less reactive under mild conditions .

Biological Activity

Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 1785763-56-5
  • Molecular Formula : C15H21ClN4O2
  • Molecular Weight : 296.79 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyrazine derivatives with tert-butyl piperidine carboxylates. Common reagents include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may inhibit specific enzymes or receptors, leading to its observed effects. The presence of the chloropyrazine moiety is crucial for enhancing its binding affinity to target proteins .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for effective compounds were reported as low as 4 µg/mL .

Anticancer Properties

In vitro studies have also explored the anticancer potential of this compound. It was found to exhibit cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using methods such as the MTT assay, indicating promising results in inhibiting cancer cell proliferation .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityMIC values as low as 4 µg/mL against M. tuberculosis .
Study BCytotoxicityIC50 values indicating significant cytotoxic effects on cancer cell lines .
Study CStructure-Activity RelationshipModifications in the pyrazine ring significantly affected biological activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the pyrazine ring can enhance or diminish biological activity. For instance, substituents at specific positions on the pyrazine ring were found to influence both antimicrobial and anticancer activities, suggesting that careful design can optimize efficacy .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate?

  • Methodology : A common approach involves coupling 6-chloropyrazin-2-amine with a tert-butyl piperidine precursor (e.g., tert-butyl 3-aminopiperidine-1-carboxylate) under nucleophilic substitution or Buchwald-Hartwig amination conditions. Key reagents include K₂CO₃ as a base and DMF as a solvent, heated to 80–100°C under inert atmosphere .
  • Purification : Post-reaction, the product is typically concentrated in vacuo and purified via column chromatography or preparative HPLC to achieve >95% purity .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and tert-butyl group integrity.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry and confirm the piperidine-pyrazine linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₂₀ClN₅O₂) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Stable at room temperature in airtight containers, away from oxidizers and moisture .

Advanced Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Parameter Tuning :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency.
  • Catalyst Optimization : Explore Pd-based catalysts (e.g., Pd(OAc)₂) for amination reactions to reduce side products .
    • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dechlorinated byproducts) and adjust stoichiometry or reaction time .

Q. What computational tools can predict this compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., bromodomains) based on its piperidine-pyrazine scaffold. Validate with experimental data from analogs in epigenetic studies .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in nucleophilic substitutions .

Q. How does stereochemistry at the piperidine ring affect biological activity?

  • Case Study : Enantiomers of tert-butyl piperidine derivatives show divergent binding affinities. Resolve stereochemistry via chiral HPLC or asymmetric synthesis (e.g., using chiral auxiliaries) .
  • SAR Analysis : Compare activity of this compound with analogs (e.g., pyrrolidine or azetidine variants) to identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.